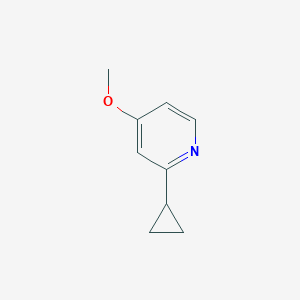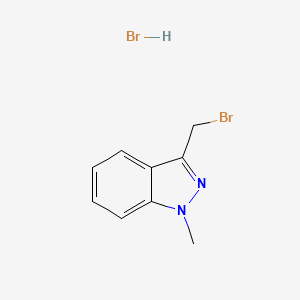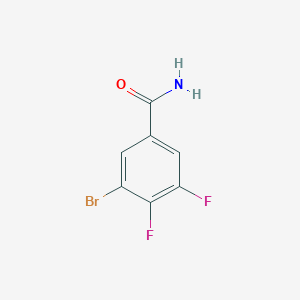![molecular formula C7H4INO2 B13668242 4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)
4-Iodobenzo[c]isoxazol-3(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodobenzo[c]isoxazol-3(1H)-one is a chemical compound with the molecular formula C7H4INO2. It is part of the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of an iodine atom at the 4-position of the benzene ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobenzo[c]isoxazol-3(1H)-one typically involves the reaction of 2-fluoro-6-iodobenzonitrile with acetohydroxamic acid in the presence of potassium tert-butoxide in N,N-dimethylformamide. The reaction is carried out at room temperature for approximately 12 hours. The product is then isolated by adding water, filtering, and drying .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
化学反応の分析
Types of Reactions
4-Iodobenzo[c]isoxazol-3(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the isoxazole ring.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidobenzo[c]isoxazol-3(1H)-one, while a Suzuki coupling reaction could produce a biaryl compound.
科学的研究の応用
4-Iodobenzo[c]isoxazol-3(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-Iodobenzo[c]isoxazol-3(1H)-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The iodine atom can also participate in halogen bonding, which can influence the compound’s interaction with biological targets.
類似化合物との比較
Similar Compounds
- 4-Bromobenzo[c]isoxazol-3(1H)-one
- 4-Chlorobenzo[c]isoxazol-3(1H)-one
- 4-Fluorobenzo[c]isoxazol-3(1H)-one
Uniqueness
4-Iodobenzo[c]isoxazol-3(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more suitable for certain types of chemical reactions, such as coupling reactions, where it can facilitate the formation of carbon-carbon bonds more efficiently.
特性
分子式 |
C7H4INO2 |
|---|---|
分子量 |
261.02 g/mol |
IUPAC名 |
4-iodo-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4INO2/c8-4-2-1-3-5-6(4)7(10)11-9-5/h1-3,9H |
InChIキー |
XCSQHIMWIMRSPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)I)C(=O)ON2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B13668175.png)
![1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde](/img/structure/B13668183.png)
![6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B13668197.png)



![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)
![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)



